molecular formula C18H13Cl2N3O3 B292171 N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B292171
M. Wt: 390.2 g/mol
InChI Key: OMCYHIYPMKCGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is believed to exert its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid-beta. In pain management, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to activate the kappa-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis. In Alzheimer's disease, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In pain management, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have analgesic effects and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has several advantages for lab experiments, including its potent therapeutic properties and multiple mechanisms of action. However, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide also has limitations, including its low solubility in water and potential toxicity.

Future Directions

There are several future directions for N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide research, including further investigation of its therapeutic properties in cancer treatment, Alzheimer's disease, and pain management. Additionally, future research could focus on developing more effective synthesis methods and improving the solubility and bioavailability of N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Finally, future research could explore the potential of N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide as a lead compound for the development of new drugs with similar therapeutic properties.

Synthesis Methods

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylhydrazine with 2-furylcarboxaldehyde, followed by the addition of ethyl acetoacetate and subsequent cyclization. The resulting product is then treated with hydrochloric acid and purified through recrystallization.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been studied for its potential therapeutic properties in several areas, including cancer treatment, Alzheimer's disease, and pain management. In cancer research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In pain management research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have analgesic effects and reduce inflammation.

properties

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,5-bis(furan-2-yl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C18H13Cl2N3O3/c19-12-6-5-11(9-13(12)20)21-18(24)23-15(17-4-2-8-26-17)10-14(22-23)16-3-1-7-25-16/h1-9,15H,10H2,(H,21,24)

InChI Key

OMCYHIYPMKCGFG-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4

Origin of Product

United States

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